molecular formula C23H27N5OS B2982074 2-(Benzylthio)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone CAS No. 2034259-83-9

2-(Benzylthio)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone

Cat. No.: B2982074
CAS No.: 2034259-83-9
M. Wt: 421.56
InChI Key: OLLSJXKAHOFHTG-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone ( 2034259-83-9) is a synthetic small molecule with a molecular formula of C23H27N5OS and a molecular weight of 421.56 g/mol . This complex heterocyclic compound features a tetrahydropyrazinoindazole core, a piperazine linker, and a benzylthio-functionalized ketone side chain, making it a structurally intriguing scaffold for chemical biology and drug discovery research . The structural motifs present in this compound suggest significant potential for probing biological systems. The piperazine moiety is a common feature in pharmacologically active compounds and is known to contribute to binding with various biological targets . Furthermore, the indazole and tetrahydropyrazine cores are privileged structures in medicinal chemistry, often associated with diverse activities. Related benzimidazole and heterocyclic compounds have been investigated for their ability to interact with DNA, particularly in the minor groove of AT-rich sequences, which can influence cellular processes like replication and transcription . Other research on molecules containing a benzylthio group has indicated potential for modulating cellular reactive oxygen species (ROS) levels, a mechanism relevant for studying pathways in proliferative disorders . Researchers can utilize this high-purity compound as a key intermediate, a building block for library synthesis, or a lead structure for developing novel probes targeting kinase signaling, DNA-protein interactions, or other critical cellular pathways. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5OS/c29-21(17-30-16-18-6-2-1-3-7-18)26-12-14-27(15-13-26)23-22-19-8-4-5-9-20(19)25-28(22)11-10-24-23/h1-3,6-7,10-11H,4-5,8-9,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLSJXKAHOFHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)CSCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Benzylthio)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone is a complex synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The structure of the compound includes a benzylthio group and a tetrahydropyrazino[1,2-b]indazole moiety linked to a piperazine ring. This unique arrangement contributes to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following sections detail specific findings related to its biological activity.

In Vitro Studies

A series of studies have evaluated the cytotoxic activity of compounds related to tetrahydropyrazino derivatives. For instance, in one study, compounds were tested against MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer) cell lines using the MTT assay. The results showed that certain derivatives exhibited GI50 values below 30 µM against MCF-7 cells, indicating potent growth inhibition .

CompoundCell LineGI50 Value (µM)Notes
2jMCF-78.79Most potent in series
2lMCF-79.46High activity
Ref 2MDA-MB-4689.6Comparison reference

The mechanism through which these compounds exert their cytotoxic effects often involves the induction of apoptosis and modulation of reactive oxygen species (ROS). For example, one study demonstrated that derivatives could significantly reduce cell viability by downregulating H-Ras protein expression and affecting Ras-mediated signaling pathways .

Study on Tetrahydropyrazino Derivatives

In a comparative study involving several tetrahydropyrazino derivatives, it was found that compounds with specific substituents at the N2 position showed enhanced tumor selectivity and growth inhibitory activity against cancer cell lines. Notably, compounds with methylbenzyl or naphthylmethyl groups exhibited lower tumor-selectivity ratios compared to others .

Research Findings

A detailed investigation into the pro-apoptotic potential of DMNQ derivatives highlighted that certain structural modifications could enhance anticancer efficacy. The study utilized flow cytometry and Western blotting to assess apoptosis markers and protein expression changes in treated cells .

Comparison with Similar Compounds

Key Observations :

  • The tetrahydropyrazinoindazol-piperazine-ethanone scaffold in the target compound is unique compared to benzo[d]thiazole-piperazine derivatives (e.g., 5i) or benzylpiperazine-isoindoline-dione systems (e.g., 4a).
  • The benzylthio group in the target compound replaces electron-withdrawing substituents (e.g., chlorine in 4a) or bulky aromatic systems (e.g., diphenyltriazole in 5i), likely enhancing lipophilicity and altering binding interactions .

Physicochemical Properties

Compound Elemental Analysis (Calculated/Found) EI-MS (m/z) Key Spectral Data (¹H/¹³C-NMR)
Target Compound N/A N/A N/A
CAS 2034413-16-4 N/A N/A SMILES: See
5i C: 60.69/60.77; H: 4.58/4.63; N: 21.23/21.29 593.17 Aromatic protons at δ 7.2–8.5 ppm; carbonyl at δ 170 ppm
5j C: 54.42/54.31; H: 4.17/4.24; N: 19.31/19.39 507.10 Benzothiazole protons at δ 7.4–8.1 ppm
4a N/A N/A Ortho-chlorine resonance at δ 7.3 ppm

Key Observations :

  • The target compound’s elemental analysis and spectral data are unavailable in the evidence, but its structural analogs (e.g., 5i, 5j) exhibit precise matches between calculated and found values for C, H, and N, indicating high purity .
  • The benzylthio group in the target compound would likely show distinct ¹H-NMR signals (e.g., benzyl CH₂ at δ 3.8–4.2 ppm, aromatic protons at δ 7.2–7.5 ppm) compared to chlorine or methoxy groups in analogs .

Pharmacological Comparison

Compound Biological Activity IC₅₀/EC₅₀ Mechanism Insights
Target Compound Not reported in evidence N/A N/A
4a Acetylcholinesterase inhibition 0.91 ± 0.045 μM Competitive inhibition via aromatic stacking
5i, 5j, 5k Anticancer activity (cell line-specific) Not quantified DNA intercalation or kinase inhibition hypothesized
CAS 2034413-16-4 No activity data N/A N/A

Key Observations :

  • Structural analogs like 4a demonstrate potent enzyme inhibition, suggesting that piperazine-ethanone derivatives are pharmacologically versatile .

Q & A

Q. What synthetic strategies are commonly employed for constructing the tetrahydropyrazinoindazole-piperazine scaffold in this compound?

The synthesis typically involves multi-step protocols, including:

  • Nucleophilic substitution to functionalize piperazine derivatives (e.g., introducing benzylthio groups via thiol-alkylation).
  • Huisgen cycloaddition or triazole formation for coupling heterocyclic moieties, as demonstrated in analogous compounds .
  • Catalytic hydrogenation to reduce pyrazine rings to tetrahydropyrazinoindazole systems, ensuring structural stability . Key intermediates are characterized using 1H^{1}\text{H}/13C^{13}\text{C} NMR and ESI-MS to confirm regioselectivity and purity .

Q. How can researchers validate the structural integrity of this compound during synthesis?

Methodological validation includes:

  • High-resolution NMR spectroscopy to assign proton and carbon environments (e.g., δ 12.78 ppm for indazole NH in 1H^{1}\text{H} NMR ).
  • Mass spectrometry (ESI-MS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 558 ).
  • Elemental analysis (C, H, N) to ensure stoichiometric consistency (e.g., C: 58.19% vs. calcd. 58.15% ).

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition assays (e.g., fungal tyrosinase or kinase targets) using UV-Vis spectroscopy to monitor substrate conversion .
  • Cellular viability assays (e.g., MTT) to assess cytotoxicity in relevant cell lines .
  • Binding affinity studies (e.g., SPR or fluorescence polarization) for receptor-target interactions .

Advanced Research Questions

Q. How can contradictory biological activity data between similar analogs be resolved?

Contradictions often arise from:

  • Structural variations (e.g., tert-butyl vs. nonyl substituents altering lipophilicity and bioavailability ).
  • Assay-specific interference (e.g., solvent-DMSO interactions affecting compound solubility ). Resolution strategies:
  • Dose-response profiling to establish EC50_{50}/IC50_{50} trends across analogs.
  • Molecular dynamics simulations to compare binding poses in target active sites .

Q. What experimental design considerations optimize reaction yields for large-scale synthesis?

Key factors include:

  • Solvent selection (e.g., DMSO for polar intermediates, ethanol for precipitative crystallization ).
  • Catalyst screening (e.g., Cu(I) for azide-alkyne cycloadditions ).
  • Temperature gradients (e.g., maintaining 0–5°C during nitration to prevent byproducts ). Yield data from analogous compounds (e.g., 77–88% for triazole-piperazine derivatives ) highlight protocol scalability.

Q. How can researchers address limitations in stability or degradation during biological testing?

Mitigation approaches:

  • Sample stabilization : Continuous cooling (4°C) to slow organic degradation in aqueous matrices .
  • Lyophilization for long-term storage of hygroscopic intermediates.
  • HPLC purity checks post-reconstitution to quantify degradation products .

Key Recommendations

  • Prioritize regioselective functionalization to avoid isomeric byproducts .
  • Use multivariate statistical analysis (e.g., PCA) to interpret contradictory bioactivity datasets .
  • Cross-reference IUPAC nomenclature (e.g., piperazin-1-yl vs. piperazin-2-yl) to ensure structural accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.